

# CC260: A Targeted Approach to Disrupting Cancer Cell Metabolism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CC260

Cat. No.: B15600648

[Get Quote](#)

An In-depth Technical Guide on the Mechanism of Action of **CC260** in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **CC260**, a novel small molecule inhibitor, in cancer cells. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its molecular targets, signaling pathways, and selective cytotoxicity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

## Core Mechanism of Action: Dual Inhibition of PI5P4K $\alpha$ and PI5P4K $\beta$

**CC260** is a potent and selective, noncovalent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4K $\alpha$ ) and beta (PI5P4K $\beta$ ).<sup>[1][2]</sup> These kinases are critical enzymes in phosphoinositide signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>). By inhibiting PI5P4K $\alpha$  and PI5P4K $\beta$ , **CC260** disrupts the cellular energy homeostasis, leading to a cascade of downstream effects that are particularly detrimental to cancer cells with specific genetic vulnerabilities.<sup>[1][3]</sup>

The primary mechanism of **CC260** revolves around inducing a state of metabolic stress in cancer cells.<sup>[1][3]</sup> This is achieved through the disruption of cellular energetics, which

manifests as the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1).[\[1\]](#)[\[3\]](#)

## Signaling Pathways Modulated by CC260

The inhibition of PI5P4K $\alpha/\beta$  by **CC260** initiates a signaling cascade that converges on the central regulators of cellular metabolism, AMPK and mTORC1.

### Activation of AMPK Signaling

AMPK is a crucial sensor of cellular energy status. It is activated in response to a high AMP:ATP ratio, indicating low energy levels. Treatment of cancer cells with **CC260** leads to the robust activation of AMPK.[\[1\]](#)[\[3\]](#) This is evidenced by the increased phosphorylation of AMPK itself and its downstream substrates, such as acetyl-CoA carboxylase (ACC) and Raptor.[\[4\]](#)

### Inhibition of mTORC1 Signaling

mTORC1 is a master regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. AMPK activation directly inhibits mTORC1 signaling.[\[5\]](#) The phosphorylation of Raptor, a key component of the mTORC1 complex, by activated AMPK is a key mechanism for this inhibition.[\[4\]](#) The suppression of mTORC1 activity by **CC260** is observed through the decreased phosphorylation of its downstream effectors, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[\[4\]](#)

### Impact on AKT Signaling

Interestingly, pharmacological inhibition of PI5P4K $\alpha/\beta$  by **CC260** has been shown to enhance insulin-induced phosphorylation of AKT at both Thr-308 and Ser-473.[\[4\]](#) This suggests a potential feedback loop through the S6K/insulin receptor substrate (IRS) pathway, which could contribute to insulin hypersensitivity.[\[3\]](#)

Signaling Pathway of **CC260** in Cancer Cells



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **CC260** in cancer cells.

## Selective Cytotoxicity in p53-null Cancer Cells

A significant and promising aspect of **CC260**'s mechanism of action is its selective toxicity towards cancer cells harboring loss-of-function mutations in the tumor suppressor gene p53.<sup>[1]</sup> While **CC260** induces metabolic stress in both p53-wild-type and p53-null cells, the latter are significantly more sensitive to the cytotoxic effects of the compound.<sup>[4]</sup> This synthetic lethal interaction suggests that p53-deficient tumors may be particularly vulnerable to PI5P4K $\alpha$ / $\beta$ .

inhibition. The precise mechanism for this selectivity is under investigation but is thought to be related to the role of p53 in managing metabolic stress and autophagy.[\[1\]](#)

## Quantitative Data

The following tables summarize the available quantitative data for **CC260**'s inhibitory activity.

Table 1: Inhibitory Activity of **CC260** against Primary and Off-Target Kinases

| Kinase Target   | Inhibition Constant (Ki) |
|-----------------|--------------------------|
| PI5P4K $\alpha$ | 40 nM                    |
| PI5P4K $\beta$  | 30 nM                    |
| PIKfyve         | ~200 nM                  |
| PI3K- $\delta$  | ~120 nM                  |
| PI3K- $\gamma$  | ~200 nM                  |

Data compiled from multiple sources.[\[2\]](#)[\[6\]](#)

Table 2: IC50 Values of **CC260** in Acute Lymphoblastic Leukemia (ALL) Cell Lines (72h treatment)

| Cell Line | IC50 ( $\mu$ M) |
|-----------|-----------------|
| Jurkat    | 13.3            |
| MOLT4     | >50             |
| NALM6     | 32.8            |
| Namalwa   | >50             |

Data from Lima, Keli (2024).

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **CC260**.

## In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory activity of **CC260** on PI5P4K $\alpha$  and PI5P4K $\beta$ .

Experimental Workflow for In Vitro Kinase Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

## Protocol:

- Prepare Reagents:
  - Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.01% Brij-35).
  - Lipid Substrate: Prepare unilamellar vesicles containing PI(5)P.
  - **CC260** Dilutions: Prepare a serial dilution of **CC260** in DMSO.
  - ATP Solution: Prepare a stock solution of ATP in water.
- Set up Kinase Reaction:
  - In a 384-well plate, add the kinase, lipid substrate, and **CC260** to the kinase buffer.
  - Initiate the reaction by adding ATP (final concentration typically at or below the Km for ATP). The final reaction volume is typically 5-10 µL.
- Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each **CC260** concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **CC260** on cancer cells, particularly comparing p53-wild-type and p53-null cell lines.

#### Experimental Workflow for MTT Cell Viability Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cell viability assay.

## Protocol:

- Cell Seeding: Seed cancer cells (e.g., isogenic MCF10A p53<sup>+/+</sup> and p53<sup>-/-</sup> cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **CC260**. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC<sub>50</sub> value.

## Western Blotting for AMPK and mTORC1 Signaling

This protocol is for detecting changes in the phosphorylation status of key proteins in the AMPK and mTORC1 signaling pathways following **CC260** treatment.

## Protocol:

- Cell Lysis:
  - Treat cells with **CC260** for the desired time.
  - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

- SDS-PAGE and Protein Transfer:
  - Separate equal amounts of protein on an SDS-polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
    - Phospho-AMPK $\alpha$  (Thr172)
    - AMPK $\alpha$
    - Phospho-ACC (Ser79)
    - ACC
    - Phospho-Raptor (Ser792)
    - Raptor
    - Phospho-mTOR (Ser2448)
    - mTOR
    - Phospho-p70 S6 Kinase (Thr389)
    - p70 S6 Kinase
    - Phospho-4E-BP1 (Thr37/46)
    - 4E-BP1
    - GAPDH or  $\beta$ -actin (as a loading control)

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane again with TBST.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

## Conclusion

**CC260** represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells, particularly those with p53 deficiency. Its dual inhibition of PI5P4K $\alpha$  and PI5P4K $\beta$  disrupts cellular energy homeostasis, leading to the activation of the AMPK signaling pathway and the suppression of mTORC1-mediated cell growth. The selective cytotoxicity of **CC260** in p53-null cancer cells highlights a potential precision medicine approach for this common genetic alteration in cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of **CC260**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Beyond PI3Ks: targeting phosphoinositide kinases in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]
- 6. pure.rug.nl [pure.rug.nl]
- To cite this document: BenchChem. [CC260: A Targeted Approach to Disrupting Cancer Cell Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600648#cc260-mechanism-of-action-in-cancer-cells\]](https://www.benchchem.com/product/b15600648#cc260-mechanism-of-action-in-cancer-cells)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)